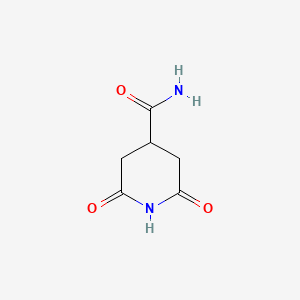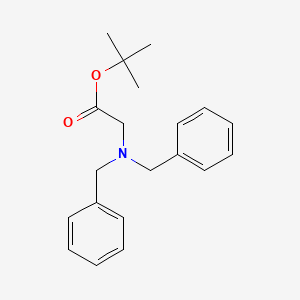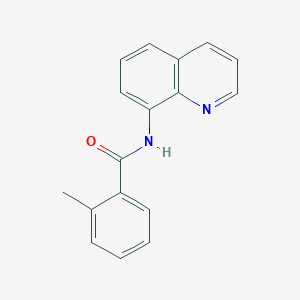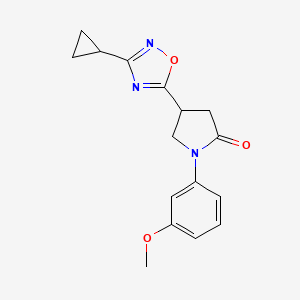
2,6-Dioxopiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dioxopiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of two keto groups at positions 2 and 6, along with a carboxamide group at position 4, makes this compound a unique and interesting compound for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxopiperidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of glutaric anhydride with ammonia or an amine, followed by cyclization to form the piperidine ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 2,6-Dioxopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
科学研究应用
2,6-Dioxopiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2,6-Dioxopiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar piperidine structure but has different functional groups, leading to distinct chemical and biological properties.
2,6-Dioxopiperidine-3-carboxylic acid: Another related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness: 2,6-Dioxopiperidine-4-carboxamide is unique due to its specific functional groups and their arrangement on the piperidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
属性
CAS 编号 |
887583-72-4 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
2,6-dioxopiperidine-4-carboxamide |
InChI |
InChI=1S/C6H8N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h3H,1-2H2,(H2,7,11)(H,8,9,10) |
InChI 键 |
ZDUKFPJDZKKYIG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)NC1=O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)



![4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B14139175.png)







